N-benzyl-4-(thietan-3-yloxy)benzamide
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Overview
Description
N-benzyl-4-(thietan-3-yloxy)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the benzamide moiety and a thietan-3-yloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(thietan-3-yloxy)benzamide typically involves the reaction of 4-hydroxybenzamide with thietane-3-ol in the presence of a suitable base to form the thietan-3-yloxy derivative. This intermediate is then reacted with benzyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-benzyl-4-(thietan-3-yloxy)benzamide can undergo oxidation reactions, particularly at the thietan-3-yloxy group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the benzamide moiety to form corresponding amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemistry: N-benzyl-4-(thietan-3-yloxy)benzamide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for studying the effects of benzamide derivatives on biological systems.
Medicine: While specific medical applications are not well-documented, benzamide derivatives are known for their pharmacological properties, including anti-inflammatory and anticancer activities. This compound may have potential in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-benzyl-4-(thietan-3-yloxy)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzamide moiety. The thietan-3-yloxy group may also play a role in modulating its activity by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-benzylbenzamide: Lacks the thietan-3-yloxy group, making it less versatile in terms of chemical reactivity.
N-butylbenzamide: Contains a butyl group instead of a benzyl group, leading to different physical and chemical properties.
N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)benzamide: Contains a thiazole ring, which imparts different biological activities compared to the thietan-3-yloxy group.
Uniqueness: N-benzyl-4-(thietan-3-yloxy)benzamide is unique due to the presence of the thietan-3-yloxy group, which provides additional sites for chemical modification and potential interactions with biological targets. This structural feature distinguishes it from other benzamide derivatives and enhances its utility in various research applications.
Properties
IUPAC Name |
N-benzyl-4-(thietan-3-yloxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c19-17(18-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)20-16-11-21-12-16/h1-9,16H,10-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGWFFWEQZPJOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1)OC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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